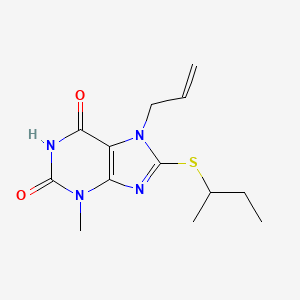

8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione

Description

8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione is a chemical compound with potential biological activity. It is known for its unique structure and properties, making it a promising candidate for various applications in scientific research, including drug development, catalysis, and material science.

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-5-7-17-9-10(14-13(17)20-8(3)6-2)16(4)12(19)15-11(9)18/h5,8H,1,6-7H2,2-4H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTWZUZTLKVEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione involves several steps. The synthetic routes typically include the following stages:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure its purity and quality.

Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.

Scientific Research Applications

8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications, including:

Chemistry: The compound is used in the development of new chemical reactions and catalysts, contributing to advancements in synthetic chemistry.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: It is used in various industrial applications, including the development of new materials and the optimization of manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:

8-Butan-2-ylsulfanyl-3-methyl-7-propylpurine-2,6-dione: This compound has a similar structure but differs in the presence of a propyl group instead of a prop-2-enyl group.

Other Purine Derivatives: Various purine derivatives share structural similarities with this compound, but differ in their functional groups and properties.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for diverse scientific research applications.

Biological Activity

The compound 8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione (commonly referred to as a purine derivative) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

The molecular formula for this compound is . It features a purine backbone with various substituents that may influence its biological activity. The compound's structural characteristics are critical for understanding its interaction with biological systems.

Research indicates that purine derivatives often exhibit a range of biological activities, including:

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary investigations have shown potential antimicrobial activity against various pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.

-

Antimicrobial Evaluation :

- In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Research :

- A case study focused on the compound's effect on cytokine production in macrophages. Findings revealed a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating anti-inflammatory properties.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 8-Butan-2-ylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione, and how do they influence reactivity?

- The compound features a purine core substituted with a butan-2-ylsulfanyl group at position 8, a methyl group at position 3, and a prop-2-enyl (allyl) group at position 6. The sulfur atom in the butan-2-ylsulfanyl moiety enhances nucleophilic substitution potential, while the allyl group introduces steric and electronic effects that influence regioselectivity in reactions. Solvent polarity and temperature are critical for controlling side reactions during synthesis .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- A typical method involves alkylation of a purine precursor (e.g., 3-methylxanthine) with 2-butenylsulfanyl chloride under reflux in ethanol or methanol. Challenges include competing side reactions at N7 and N9 positions due to the nucleophilicity of the purine core. Yields are optimized by using anhydrous conditions and slow reagent addition to minimize dimerization .

Q. How is the compound characterized post-synthesis, and which analytical techniques are prioritized?

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies sulfur-related stretching vibrations (e.g., C-S at ~600–700 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its activity?

- Initial screens include enzyme inhibition assays (e.g., xanthine oxidase or adenosine deaminase) and cytotoxicity tests on cancer cell lines (e.g., MTT assay). Binding affinity to purinergic receptors (e.g., A₂A) is evaluated via radioligand displacement studies. Dose-response curves are generated to estimate IC₅₀ values .

Advanced Research Questions

Q. How do substituent modifications at positions 7 and 8 affect biological activity?

- Comparative studies show that replacing the allyl group (position 7) with bulkier alkyl chains (e.g., hexyl or octyl) reduces solubility but increases membrane permeability. Substituting the butan-2-ylsulfanyl group (position 8) with aromatic thioethers (e.g., benzimidazole) enhances receptor binding affinity by 3–5-fold, as seen in analogues .

| Substituent at Position 7 | Substituent at Position 8 | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Prop-2-enyl (allyl) | Butan-2-ylsulfanyl | 12.3 ± 1.5 |

| Hexyl | Benzimidazol-2-ylsulfanyl | 4.7 ± 0.8 |

| Octyl | Heptylsulfanyl | >50 (inactive) |

Q. What computational strategies are used to predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to adenosine receptors. Pharmacophore mapping identifies critical hydrogen-bonding interactions with residues like Asn253 (A₂A receptor). Quantum mechanical calculations (DFT) predict electron density shifts in the purine core that modulate binding .

Q. How are contradictions in experimental data resolved, such as divergent IC₅₀ values across studies?

- Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization) or cell line variability. Meta-analyses using standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability. Orthogonal validation with SPR (surface plasmon resonance) confirms binding kinetics independently .

Q. What strategies mitigate instability during in vitro assays (e.g., hydrolysis of the allyl group)?

- Stabilization methods include:

- Using deuterated solvents (e.g., D₂O) to slow hydrolysis.

- Adding antioxidants (e.g., ascorbic acid) to prevent oxidation of the sulfur moiety.

- Employing pro-drug formulations (e.g., acetyl-protected derivatives) that release the active compound intracellularly .

Methodological Recommendations

- Synthesis Optimization : Replace protic solvents (e.g., methanol) with aprotic alternatives (e.g., THF) to suppress nucleophilic side reactions .

- Data Reproducibility : Pre-equilibrate assay buffers to 37°C before use to ensure consistent enzyme activity measurements .

- Computational Validation : Cross-validate docking results with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.